2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl-

HIV-1 NNRTI Structure-Activity Relationship HEPT analogues

The compound 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- (CAS 131194-12-2) is a synthetic acyclonucleoside analogue belonging to the 1-[(2-hydroxyethoxy)methyl] (HEPT) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is a 6-benzoyl-substituted derivative of thymine, with a molecular formula of C₁₅H₁₆N₂O₅ and a molecular weight of 304.30 g/mol.

Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
CAS No. 131194-12-2
Cat. No. B12784708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl-
CAS131194-12-2
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=O)NC1=O)COCCO)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O5/c1-10-12(13(19)11-5-3-2-4-6-11)17(9-22-8-7-18)15(21)16-14(10)20/h2-6,18H,7-9H2,1H3,(H,16,20,21)
InChIKeyMNXHOTLNIMLCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- (CAS 131194-12-2): Structural Identity and Biochemical Classification


The compound 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- (CAS 131194-12-2) is a synthetic acyclonucleoside analogue belonging to the 1-[(2-hydroxyethoxy)methyl] (HEPT) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is a 6-benzoyl-substituted derivative of thymine, with a molecular formula of C₁₅H₁₆N₂O₅ and a molecular weight of 304.30 g/mol [1]. This structural class is characterized by a pyrimidine-2,4-dione base, an acyclic hydroxyethoxy-methyl moiety at the N-1 position, and a 5-methyl group; the defining 6-benzoyl substitution replaces the prototypical 6-(phenylthio) group of HEPT, a foundational HIV-1 NNRTI lead compound [1]. The compound is cataloged in chemical databases as a research reagent with applications in medicinal chemistry and antiviral drug discovery programs [1].

HEPT NNRTI scaffold with C-6 benzoyl modification

Suitable for reverse transcriptase binding pocket SAR studies

Acyclic nucleoside analogue for non-nucleoside inhibitor research

Why 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- Cannot Be Replaced by Generic HEPT Analogues


Within the HEPT NNRTI chemical series, subtle modifications at the C-6 position of the pyrimidine ring profoundly alter both anti-HIV-1 potency and cytotoxicity profiles. The prototypical compound HEPT (6-phenylthio) and its 6-benzyl, 6-cyclohexylthio, and 6-phenoxy congeners each exhibit distinct EC₅₀ values and selectivity indices, demonstrating that the electronic and steric properties of the C-6 substituent critically govern reverse transcriptase binding pocket interactions [1]. The 6-benzoyl group in the target compound introduces a carbonyl linkage between the phenyl ring and the pyrimidine core, creating a conjugated ketone system that is absent in 6-benzyl (CH₂ linker) and 6-phenylthio (S linker) analogues. This electronic modification is expected to alter hydrogen-bonding capacity, π-stacking geometry with Tyr181/188 residues, and metabolic stability in ways that simple potency extrapolation from thioether or alkyl-linked analogues cannot predict. Consequently, procurement of uncharacterized 'HEPT-like' compounds as substitutes for 6-benzoyl-HEPT without matched assay validation risks selecting a molecule with divergent target engagement, antiviral spectrum, or ADME properties.

C-6 Linker

Benzoyl (C=O) differs from phenylthio (S) or benzyl (CH2) in hydrogen-bond capacity and torsional profile; target engagement may shift.

Polarity

Higher TPSA and lower computed logP alter solubility/permeability balance; assay behavior may not extrapolate from HEPT prototypes.

Structure–Activity

Electron-withdrawing carbonyl modifies π-stacking with Tyr181/188; potency rank cannot be assumed from thioether or alkyl analogues.

Quantitative Differential Evidence for 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl-


Comparative Anti-HIV-1 Activity: Absence of Published Head-to-Head Data for 6-Benzoyl-HEPT

A systematic literature search in PubMed, BindingDB, ChEMBL, and patent databases (restricted to permitted sources) did not identify any primary study or patent that reports quantitative anti-HIV-1 activity data (EC₅₀, IC₅₀, or selectivity index) for the 6-benzoyl-HEPT compound (CAS 131194-12-2) in a head-to-head comparison with its closest analogues. The foundational HEPT SAR paper by Tanaka et al. (1991) provides EC₅₀ values for 6-cyclohexylthio (8.2 μM), 6-phenoxy (85 μM), and 6-benzyl (23 μM) derivatives against HIV-1 HTLV-IIIB, using the same MT-4 cell-based assay and reporting HEPT itself with an EC₅₀ of approximately 7 μM [1]; yet the 6-benzoyl congener is not included in this panel. While subsequent patents and medicinal chemistry campaigns have explored 6-benzoyl-substituted pyrimidine-2,4-diones as dual RT/IN inhibitors (e.g., N-3 hydroxylation series) [2], the specific 1-[(2-hydroxyethoxy)methyl]-5-methyl-6-benzoyl compound has not been profiled in published, quantitative comparator studies. Thus, the quantitative differentiation of this compound relative to HEPT, 6-benzyl-HEPT, 6-cyclohexylthio-HEPT, or MKC-442 cannot be established from current accessible evidence meeting the stringency criteria for this guide.

Anti-HIV-1 Comparator Data
Data to verify
No published EC50 for 6-benzoyl-HEPT
Quantitative differentiation from HEPT benchmarks cannot be established from current evidence.
MT-4 cell assay data available only for phenylthio, benzyl, and other analogues (Tanaka et al., 1991).
HIV-1 NNRTI Structure-Activity Relationship HEPT analogues

Physicochemical Property Differentiation: LogP and Hydrogen-Bonding Capacity

The 6-benzoyl group introduces a carbonyl oxygen that increases the topological polar surface area (TPSA) relative to 6-benzyl or 6-phenylthio analogues. The target compound has a calculated TPSA of 95.9 Ų and an XLogP3 of 0.4 [1]. While computed values for direct comparators from the same source are not available, literature data for HEPT (6-phenylthio) reports a TPSA of approximately 75 Ų [2], suggesting the 6-benzoyl modification increases polarity and may enhance aqueous solubility while reducing membrane permeability. The hydrogen bond acceptor count for the target is 5 (vs. 3 for HEPT), reflecting the additional carbonyl and ether oxygen atoms [1]. These differences are relevant for formulation scientists and those designing cell-based assays where compound solubility and permeability influence apparent activity.

Polarity Profile
Class-level inference
TPSA +20.9 Å2 vs. HEPT; XLogP3 0.4
Higher polarity may reduce non-specific protein binding in biochemical assays.
Computed values; experimental logP/logD confirmation advised.
Lipophilicity Drug-likeness In silico ADME

Structural Uniqueness in the HEPT Chemotype: Carbonyl Linker vs. Thioether and Alkyl Linkers

The 6-benzoyl substitution creates a carbonyl (C=O) conjugated system linking the phenyl ring to the pyrimidine core, which is electronically distinct from the sulfide linker of HEPT (C–S–C) and the methylene linker of 6-benzyl-HEPT (C–CH₂–C). Crystallographic studies of HEPT analogues bound to HIV-1 RT have shown that the 6-substituent occupies a hydrophobic pocket near Tyr181 and Tyr188, where the geometry and electron density of the linker influence inhibitory potency [1]. The carbonyl group in the 6-benzoyl compound can act as a hydrogen bond acceptor and alters the torsional angle between the phenyl ring and pyrimidine plane, potentially changing the fit within the NNRTI binding pocket. This structural feature distinguishes it from all 6-alkyl-, 6-thio-, and 6-oxy-linked HEPT congeners in commercial catalogs, making it a valuable scaffold for exploring novel RT interactions.

C-6 Linker Type
Structural context
Benzoyl (C=O) vs. phenylthio (C–S) or benzyl (C–CH2)
Distinct H-bond acceptor and torsional profile influences NNRTI pocket fit.
Class-level inference from HEPT-RT co-crystal structures; no co-crystal of target compound.
Medicinal chemistry Scaffold hopping Kinase inhibitor design

Recommended Application Scenarios for 2,4(1H,3H)-Pyrimidinedione, 6-benzoyl-1-((2-hydroxyethoxy)methyl)-5-methyl- (CAS 131194-12-2)


NNRTI Structure-Activity Relationship (SAR) Probe for C-6 Carbonyl Linker Exploration

This compound serves as a focused SAR probe to interrogate the effect of a carbonyl linker at the C-6 position of the HEPT scaffold, complementing existing data on thioether, ether, and alkyl-linked analogues. Its distinct electronic and conformational properties, as inferred from the carbonyl group and supported by structural analysis of related HEPT-RT co-crystals [1], make it suitable for academic labs investigating hydrogen-bonding interactions with Tyr181/188 in the NNRTI binding pocket. Procurement is recommended when the research question specifically requires a conjugated ketone linker rather than a thioether or methylene bridge.

Physicochemical Comparator for In Vitro ADME Profiling of HEPT Analogues

With a computed TPSA of 95.9 Ų and XLogP3 of 0.4, this compound is significantly more polar than prototypical HEPT analogues [1]. It can be included as a low-logP control in solubility, permeability (e.g., Caco-2, PAMPA), and plasma protein binding assays to benchmark the impact of the 6-benzoyl modification on biopharmaceutical properties relative to 6-benzyl or 6-phenylthio derivatives. This application scenario is relevant for industrial DMPK groups optimizing lead-like properties in the HEPT series.

Synthetic Intermediate for Further Derivatization

The benzoyl carbonyl group is a versatile handle for chemical modification—reduction to benzyl alcohol, reductive amination, oxime formation, or hydrazone synthesis. For medicinal chemistry groups engaged in library synthesis, this compound offers an entry point to generate diverse C-6 substituted HEPT analogues not accessible from the parent phenylthio compound. The acyclic hydroxyethoxy-methyl N-1 substituent further provides a site for prodrug or bioconjugation strategies.

Reference Standard for Analytical Method Development in HEPT-Class Compounds

The defined molecular weight (304.30 g/mol), characteristic UV absorbance from the benzoyl chromophore, and distinct chromatographic retention profile render this compound suitable as a reference standard for HPLC or LC-MS method development targeting HEPT-class NNRTIs. Its unique retention time relative to HEPT and 6-benzyl-HEPT can aid in peak identification in complex reaction mixtures or stability studies.

Application
Selection Property
Validation Focus
NNRTI SAR probe for C-6 carbonyl linker
Benzoyl linker uniqueness vs. thioether/alkyl
Tyr181/188 hydrogen-bonding assay context
In vitro ADME comparator for HEPT analogues
Low logP / high TPSA profile
Permeability-solubility assay benchmarking
Synthetic intermediate for further derivatization
Carbonyl handle for reduction/amination
Synthetic route feasibility
Reference standard for HEPT-class analytical methods
Distinct chromatographic/UV signature
HPLC/LC-MS peak identification
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